molecular formula C18H20ClN3 B5910846 (Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B5910846
M. Wt: 313.8 g/mol
InChI Key: JYULTOPNWMPUNL-ZHZULCJRSA-N
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Description

(Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting 2-chlorobenzaldehyde with 4-(4-methylphenyl)piperazine in the presence of a suitable catalyst.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Medicine

    Drug Development: Potential use as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)piperazine: Known for its psychoactive properties.

    4-(4-Methylphenyl)piperazine: Studied for its potential therapeutic effects.

Uniqueness

(Z)-1-(2-CHLOROPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYULTOPNWMPUNL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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